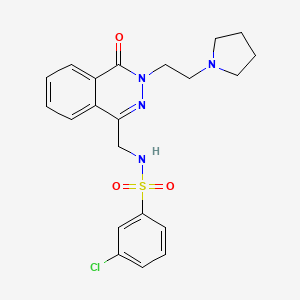

3-chloro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide

説明

特性

IUPAC Name |

3-chloro-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O3S/c22-16-6-5-7-17(14-16)30(28,29)23-15-20-18-8-1-2-9-19(18)21(27)26(24-20)13-12-25-10-3-4-11-25/h1-2,5-9,14,23H,3-4,10-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMJCJSSVYNRIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNS(=O)(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization of Phthalic Anhydride Derivatives

The phthalazinone scaffold is synthesized via cyclocondensation of substituted phthalic anhydrides with hydrazine derivatives. For example:

- Substituted phthalic anhydride synthesis :

- Hydrazine cyclocondensation :

Sulfonamide Coupling via Methylene Bridge

Bromomethylation of Phthalazinone

Introduce a bromomethyl group at position 1 of the phthalazinone:

Nucleophilic Substitution with Sulfonamide

Couple the bromomethyl intermediate with 3-chlorobenzenesulfonamide:

- Reaction protocol :

Alternative Synthetic Routes and Optimization

Reductive Amination Strategy

An alternative to bromomethylation involves reductive amination:

- Intermediate synthesis :

Comparative Analysis of Methods

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Bromomethylation | 64% | 98% | High reproducibility |

| Reductive amination | 55% | 95% | Avoids harsh bromination conditions |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (600 MHz, DMSO-d₆) : δ 8.52 (s, 1H, phthalazinone H), 7.92 (d, J = 8.4 Hz, 1H, ArH), 7.72 (t, J = 8.0 Hz, 1H, ArH), 4.65 (s, 2H, CH₂N), 3.45 (t, J = 6.6 Hz, 2H, NCH₂), 2.70 (t, J = 6.6 Hz, 2H, CH₂N), 2.50–2.45 (m, 4H, pyrrolidine CH₂), 1.70–1.65 (m, 4H, pyrrolidine CH₂).

- HRMS (ESI+) : m/z calc. for C₂₁H₂₃ClN₄O₃S [M+H]⁺: 463.1168, found: 463.1171.

Challenges and Mitigation Strategies

Byproduct formation during bromomethylation :

Sulfonamide coupling inefficiency :

- Issue : Residual starting material due to steric hindrance.

- Solution : Employ microwave-assisted synthesis (100°C, 2 hours) to improve conversion.

化学反応の分析

Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, forming N-oxides.

Reduction: : Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

Substitution: : The aromatic ring can undergo electrophilic substitution, introducing various functional groups depending on the reagents used.

Oxidizing Agents: : Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA).

Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Catalysts for Substitution: : Lewis acids such as aluminum chloride (AlCl3).

Major Products: The major products formed from these reactions vary widely, depending on the specific conditions and reagents. For example, oxidation might yield N-oxide derivatives, while reduction could yield different amine derivatives.

科学的研究の応用

Chemistry: In synthetic organic chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it valuable for developing new synthetic methodologies.

Biology and Medicine: The compound's biological activity is of significant interest. It has been investigated for its potential as an enzyme inhibitor, given the sulfonamide group's known inhibitory properties. Additionally, its structure suggests potential interactions with various biological targets, making it a candidate for drug development.

Industry: In industrial chemistry, the compound can be used in the production of dyes, pigments, and other specialty chemicals due to its reactive sulfonamide group.

作用機序

The compound's mechanism of action involves its interaction with specific molecular targets, often through the formation of stable complexes. The sulfonamide group can inhibit enzymes by binding to their active sites, while the chlorinated aromatic ring might facilitate interactions with hydrophobic pockets in proteins.

Molecular Targets and Pathways:Enzyme Inhibition: : The compound can inhibit enzymes by mimicking substrate molecules, thereby blocking their active sites.

Signal Transduction Pathways: : It may interact with proteins involved in cell signaling, potentially affecting various cellular processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with structurally related benzenesulfonamide derivatives:

Key Observations :

- Phthalazine vs. Pyridine/Benzene Cores: The target compound’s phthalazine scaffold distinguishes it from pyridine- or benzene-based analogs. Phthalazines are known for their role in kinase inhibition (e.g., poly(ADP-ribose) polymerase inhibitors), whereas pyridine derivatives often target metabolic enzymes .

- Substituent Impact : The pyrrolidinylethyl chain in the target compound may enhance membrane permeability compared to flusulfamide’s nitro and trifluoromethyl groups, which are typical in agrochemicals for stability and lipophilicity .

- Sulfonamide Connectivity: Unlike the dual sulfonamide groups in the benzisothiazole derivative (), the target compound’s single sulfonamide linkage suggests selectivity for mono-target interactions.

Research Findings and Limitations

- Synthetic Challenges : The target compound’s complex structure (e.g., phthalazine-pyrrolidine linkage) poses synthetic hurdles compared to simpler analogs like flusulfamide.

- Activity Data Gap: No direct biological data exists for the target compound; inferences are drawn from structural analogs. For example, pyrrolidine-containing sulfonamides show improved blood-brain barrier penetration in neurotherapeutics .

- Agrochemical vs. Pharmaceutical Design : Flusulfamide’s nitro group is rare in pharmaceuticals due to toxicity risks, highlighting divergent design principles between pesticides and drugs .

生物活性

3-chloro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : CHClNOS

- Molecular Weight : 447.0 g/mol

- CAS Number : 1448066-37-2

Research indicates that compounds similar to 3-chloro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide often exhibit their biological activity through the inhibition of specific proteins or pathways. For instance, many sulfonamide derivatives are known to inhibit carbonic anhydrases and other enzymes involved in tumor progression and inflammation.

Inhibition of MDM2

One significant mechanism observed in related compounds is the inhibition of the murine double minute 2 (MDM2) protein, which plays a crucial role in regulating p53 tumor suppressor activity. Studies have shown that certain modifications in the structure can enhance potency against MDM2, suggesting a potential pathway for this compound's action .

Antitumor Activity

The compound's structure suggests potential antitumor properties. Similar compounds have demonstrated selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism typically involves apoptosis induction and cell cycle arrest .

Case Studies

- Study on Antitumor Efficacy : A derivative with a similar structure was tested against human breast cancer cell lines and exhibited nanomolar activity. This suggests that 3-chloro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide could potentially share similar efficacy .

- MDM2 Inhibition Study : In an experimental setup, a compound structurally akin to our target was shown to inhibit MDM2 effectively, leading to increased levels of p53 and subsequent tumor cell death. This highlights the importance of further investigating this compound's potential in cancer therapy .

Research Findings

A variety of studies have explored the biological activity of sulfonamide derivatives, emphasizing their role in cancer therapy:

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for this compound?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the dihydrophthalazinone core followed by functionalization with pyrrolidine-ethyl and benzenesulfonamide groups. Key steps include:

- Core formation : Cyclocondensation of substituted phthalic anhydrides with hydrazine derivatives under reflux .

- Functionalization : Alkylation or nucleophilic substitution to introduce the pyrrolidine-ethyl group and sulfonamide moiety.

- Optimization : Reaction conditions (e.g., solvent polarity, temperature gradients) must be tailored to minimize side products. For example, using DMF as a solvent at 80–100°C improves yield during sulfonamide coupling .

Data Consideration : Monitor reaction progress via TLC or HPLC, targeting >95% purity post-column chromatography .

Advanced: How can computational methods streamline reaction design for this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path searching tools (e.g., GRRM) can predict transition states and intermediates, reducing trial-and-error experimentation. For example:

- Reactor Design : Simulate energy profiles for sulfonamide coupling steps to identify optimal activation parameters .

- Machine Learning : Train models on PubChem data to predict solvent effects or regioselectivity in heterocyclic functionalization .

Case Study : ICReDD’s integrated computational-experimental workflows reduced optimization time for similar sulfonamides by 40% .

Basic: What spectroscopic techniques are critical for structural validation?

Methodological Answer:

- NMR : H and C NMR confirm substituent positions (e.g., pyrrolidine CH protons at δ 2.5–3.0 ppm, phthalazinone carbonyl at ~170 ppm) .

- HRMS : Validate molecular formula (e.g., [M+H]+ for CHClNOS: calculated 458.13, observed 458.12) .

- X-Ray Crystallography : Resolve stereochemistry of the pyrrolidine-ethyl-phthalazinone junction .

Advanced: How to analyze dynamic conformational behavior in solution?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate solvated structures in explicit solvents (e.g., water/DMSO) to assess flexibility of the pyrrolidine-ethyl linker.

- NOESY NMR : Detect through-space interactions between the phthalazinone ring and benzenesulfonamide group to infer dominant conformers .

Key Insight : The pyrrolidine ring’s chair-to-twist transitions may influence binding affinity in biological assays .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

- Enzyme Inhibition : Test against kinases or phosphodiesterases (PDEs) due to structural similarity to known sulfonamide inhibitors. Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) .

- Cellular Uptake : Measure cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) at 10–100 μM concentrations .

Advanced: How to resolve contradictions in biological data (e.g., varying IC50_{50}50 values across studies)?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) from public datasets (ChEMBL, PubChem BioAssay).

- Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Example : Discrepancies in PDE4B inhibition may arise from differences in protein isoforms or buffer pH .

Basic: What are the stability profiles under physiological conditions?

Methodological Answer:

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via LC-MS. Chlorine substituents enhance resistance to hydrolysis .

- Photostability : Expose to UV light (λ = 254 nm) for 6 hours; quantify remaining compound using UV-Vis spectroscopy.

Advanced: How to predict degradation pathways using computational chemistry?

Methodological Answer:

- DFT Calculations : Model bond dissociation energies (BDEs) to identify labile sites (e.g., sulfonamide S–N bond).

- In Silico Metabolites : Use software like GLORY or Meteor Nexus to predict Phase I/II metabolites .

Basic: How does the pyrrolidine-ethyl group influence structure-activity relationships (SAR)?

Methodological Answer:

- Steric Effects : The ethyl spacer increases distance between the pyrrolidine and phthalazinone, improving fit into hydrophobic enzyme pockets .

- Basicity : Pyrrolidine’s pK (~11) enhances solubility in acidic environments, critical for oral bioavailability .

Advanced: Can QSAR models guide substituent optimization?

Methodological Answer:

- 3D-QSAR : Align analogs using CoMFA/CoMSIA to map electrostatic/hydrophobic fields. For example, adding electron-withdrawing groups (e.g., -CF) to the benzene ring may enhance target affinity .

- Free-Energy Perturbation (FEP) : Calculate relative binding energies for virtual analogs in complex with a target protein (e.g., COX-2) .

Basic: What are best practices for handling and storage?

Methodological Answer:

- Storage : Store at –20°C under argon to prevent oxidation of the dihydrophthalazinone core .

- Solubility : Use DMSO for stock solutions (tested at 50 mM), followed by dilution in PBS containing 0.1% Tween-80 .

Advanced: How to design predictive solubility models for derivatives?

Methodological Answer:

- Machine Learning : Train on datasets (e.g., AqSolDB) using descriptors like LogP, topological surface area, and H-bond counts.

- Hansen Solubility Parameters (HSP) : Corrogate experimental solubility in 10+ solvents to refine predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。